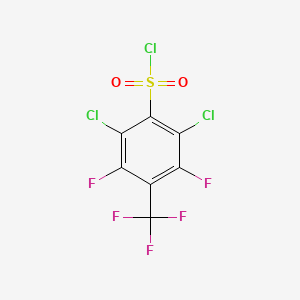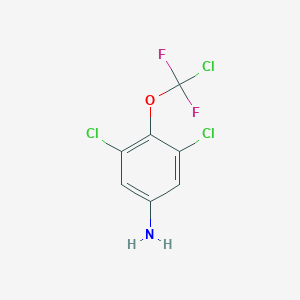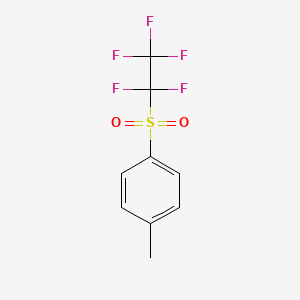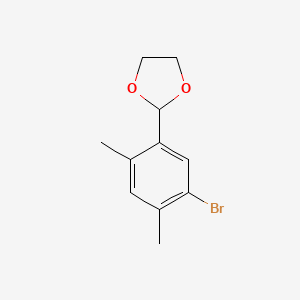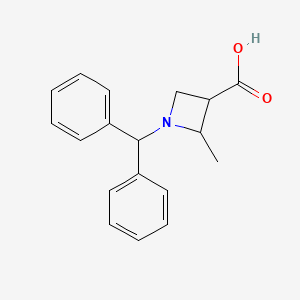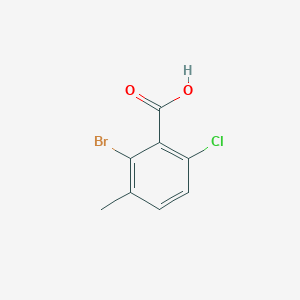
(2E)-1-(Thiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(Thiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, also known as 2E-TTP, is a compound that has been studied for its potential applications in the field of scientific research. It has been found to have several biochemical and physiological effects, as well as potential applications in laboratory experiments.
Mécanisme D'action
The mechanism of action of (2E)-1-(Thiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is not yet fully understood. However, it is believed that this compound may act as an antioxidant by scavenging free radicals and inhibiting the formation of reactive oxygen species. Additionally, this compound may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Finally, this compound may act as an antimicrobial agent by inhibiting the growth of bacteria and fungi.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In laboratory studies, this compound has been found to have antioxidant activity, and to inhibit the formation of reactive oxygen species. It has also been found to inhibit the production of pro-inflammatory cytokines, and to have antimicrobial activity. In addition, this compound has been found to have effects on gene expression, and to have potential applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (2E)-1-(Thiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is easy to synthesize. Additionally, this compound has been found to have several potential applications in scientific research, and has been found to have several biochemical and physiological effects. However, there are also some limitations to the use of this compound in laboratory experiments. The mechanism of action of this compound is not yet fully understood, and the full range of its effects is not yet known. In addition, the use of this compound in laboratory experiments may be limited by the availability of the compound.
Orientations Futures
There are several potential future directions for the use of (2E)-1-(Thiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one in scientific research. Further research should be conducted to better understand the mechanism of action of this compound, and to determine its full range of effects. Additionally, further research should be conducted to explore the potential applications of this compound in the treatment of various diseases. Finally, further research should be conducted to explore the potential use of this compound as an antimicrobial agent, as well as its potential use in gene expression studies.
Méthodes De Synthèse
(2E)-1-(Thiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one can be synthesized using a variety of methods. The most common method is the reaction of 2-thiophenecarboxaldehyde with 2,3,4-trimethoxyphenylpropene in the presence of a base. This reaction yields this compound as the major product. Other methods of synthesis include the reaction of 2-thiophenecarboxaldehyde with 2,3,4-trimethoxybenzaldehyde in the presence of a base, as well as the reaction of 2-thiophenecarboxaldehyde with 2,3,4-trimethoxyphenol in the presence of a base.
Applications De Recherche Scientifique
(2E)-1-(Thiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has been found to have several potential applications in scientific research. It has been shown to have antioxidant activity, and has been studied for its potential use in the treatment of various diseases. It has also been studied for its potential use as an antimicrobial agent, as well as for its effects on gene expression. In addition, this compound has been studied for its potential use as an anti-inflammatory agent, and for its potential use in the treatment of cancer.
Propriétés
IUPAC Name |
(E)-1-thiophen-2-yl-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4S/c1-18-13-9-7-11(15(19-2)16(13)20-3)6-8-12(17)14-5-4-10-21-14/h4-10H,1-3H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOCKPRFPQDXIT-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)C2=CC=CS2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC=CS2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

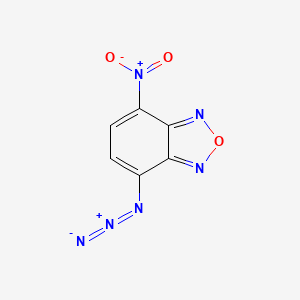
![Cyclopropanecarboxylic acid (5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-amide](/img/structure/B6323139.png)
![(E)-3-(Dimethylamino)-1-(3-imidazo[1,2-a]pyridyl)-2-propen-1-one](/img/structure/B6323145.png)
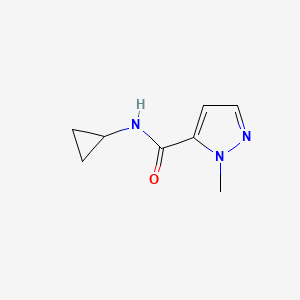

![2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine; 98%](/img/structure/B6323157.png)
